3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine
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Overview
Description
The compound 3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine is a versatile material used in scientific research. Its unique structure allows for diverse applications, including drug development, organic synthesis, and catalyst design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine typically involves the use of advanced organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would involve similar coupling reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug development and biochemical studies.
Industry: The compound is used in the design of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- [3-(Isobutylsulfonyl)-1-azetidinyl][4-(trifluoromethyl)phenyl]methanone
Uniqueness
The uniqueness of 3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c1-10(2)9-23(21,22)11-7-19(8-11)14(20)12-5-3-4-6-13(12)15(16,17)18/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIZMFDWORFBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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